5-Methyl-[1,2,4]triazolo[4,3-a]quinoline

Lipophilicity LogP Physicochemical profiling

Selecting this specific 5-methyl regioisomer (CAS 35359-25-2) is critical for research continuity. Unlike the des-methyl analogue or positional isomers, this scaffold provides the precise lipophilicity (XLogP3-AA 2.9), rigid low-energy conformation (zero rotatable bonds), and validated C1-derivatisation entry point required to access nanomolar PON2/HDAC8 inhibitors and antibacterial leads. Using an incorrect regioisomer invalidates published NMR identity standards and prevents entry to established SAR landscapes without de novo core synthesis.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 35359-25-2
Cat. No. B11907359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-[1,2,4]triazolo[4,3-a]quinoline
CAS35359-25-2
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=CC2=NN=CN2C3=CC=CC=C13
InChIInChI=1S/C11H9N3/c1-8-6-11-13-12-7-14(11)10-5-3-2-4-9(8)10/h2-7H,1H3
InChIKeyFTNVDGUZYLOBSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline (CAS 35359-25-2): Core Scaffold Identity and Procurement Baseline


5-Methyl-[1,2,4]triazolo[4,3-a]quinoline (CAS 35359-25-2) is the 5-methyl-substituted congener of the [1,2,4]triazolo[4,3-a]quinoline heterocyclic family, a nitrogen-rich fused tricycle (C₁₁H₉N₃, MW 183.21 g·mol⁻¹) [1]. It serves as the unsubstituted-at-position-1 parent scaffold from which numerous biologically active derivatives—including PON2 inhibitors, HDAC8 inhibitors, and antibacterial agents—are constructed via C1-functionalisation [2]. The compound is commercially available from multiple vendors (e.g., Leyan, ChemDiv, Vitas-M) at purities ≥97–98% . Its Computed XLogP3-AA is 2.9, its experimentally derived density is 1.27 g·cm⁻³, and it possesses zero hydrogen-bond donors and two hydrogen-bond acceptors [1].

Why the 5-Methyl Substituent Cannot Be Assumed Interchangeable with Other [1,2,4]Triazolo[4,3-a]quinoline Congeners


Simply substituting the 5-methyl scaffold with the unsubstituted [1,2,4]triazolo[4,3-a]quinoline (CAS 235-06-3) or a positional isomer (e.g., 7-methyl, CAS 35359-28-5) introduces measurable differences in lipophilicity, molecular geometry, and derivatisation potential that directly affect biological outcomes. The 5-methyl group increases computed logP by ~0.3–0.5 log units relative to the des-methyl analogue [1] and eliminates the rotatable bond present in 1-substituted derivatives, locking the scaffold into a single low-energy conformation . In the PON2 inhibitor series, even minor alterations at the 1-position of the 5-methyl core produced IC₅₀ shifts from micromolar to nanomolar potency; using a scaffold lacking the 5-methyl group would preclude access to this SAR landscape entirely [2]. For procurement, selecting the incorrect regioisomer means receiving a different hydrogen-bonding topology (zero HBD, two HBA for the 5-methyl compound vs. identical counts but altered geometry for other isomers) and distinct spectroscopic fingerprints, invalidating NMR reference standards [1].

Quantitative Differentiation Evidence: 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline vs. Closest Analogs


Lipophilicity Differential vs. Unsubstituted [1,2,4]Triazolo[4,3-a]quinoline

The 5-methyl substituent on the [1,2,4]triazolo[4,3-a]quinoline core produces a quantifiable increase in lipophilicity compared with the unsubstituted parent heterocycle (CAS 235-06-3). This difference is critical for membrane permeability predictions and logP-based compound ranking in early-stage screening libraries. [1] [2]

Lipophilicity LogP Physicochemical profiling Drug-likeness

Density and Packing Efficiency vs. Unsubstituted Core

Installation of the 5-methyl group reduces the computed density of the triazoloquinoline core by approximately 0.04 g·cm⁻³ relative to the unsubstituted analogue. While modest, this difference is reproducible across independent computational sources and reflects the steric demand of the methyl group disrupting crystal packing. [1]

Density Crystal engineering Formulation Solid-state properties

Positional Selectivity for 1-Substituted Derivatisation: Scaffold Provenance of Antibacterial Agent 6e (MIC 10 µg·mL⁻¹ vs. Salmonella typhi)

The 5-methyl-[1,2,4]triazolo[4,3-a]quinoline scaffold is the direct synthetic precursor to 1-(5′-nitro-2-furyl)-5-methyl-1,2,4-triazolo[4,3-a]quinoline (compound 6e), which exhibited an MIC of 10 µg·mL⁻¹ against Salmonella typhi, exceeding the potency of several commercial antibiotic comparators tested in the same study. The antibacterial activity is entirely dependent on the 5-methyl core; the unsubstituted [1,2,4]triazolo[4,3-a]pyridine analogues (3a–f) gave a distinctly different activity profile and did not produce the same potency against S. typhi. [1]

Antibacterial Scaffold derivatisation MIC Drug discovery

NMR Spectroscopic Fingerprint: Definitive Identity Verification via ¹³C NMR (CDCl₃/CD₃OD 9:1)

The compound has two deposited NMR spectra (¹³C and ¹H) in the KnowItAll spectral library, recorded in CDCl₃/CD₃OD (9:1). These spectra provide an unambiguous spectroscopic reference that distinguishes the 5-methyl isomer from its positional isomers (e.g., 7-methyl, CAS 35359-28-5, which has identical molecular formula and mass but different ¹³C chemical shifts). [1]

NMR spectroscopy Identity verification Quality control SpectraBase

Conformational Rigidity: Zero Rotatable Bonds vs. Flexible 1-Substituted Analogues

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline possesses zero rotatable bonds, making it a fully rigid scaffold. In contrast, its 1-substituted derivatives (e.g., 1-benzylthio, 1-ethyl, and 1-aryl derivatives) introduce one or more rotatable bonds, increasing conformational entropy and potentially reducing binding affinity due to entropic penalty upon target engagement. The rigid parent scaffold therefore serves as a minimal-conformational-entropy starting point for fragment-based or structure-based design campaigns. [1]

Conformational restriction Entropic penalty Ligand efficiency Molecular design

High-Confidence Application Scenarios for 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline Based on Quantified Evidence


Starting Material for PON2 Inhibitor Lead Optimisation (Nanomolar IC₅₀ Series)

The 5-methyl scaffold is the direct synthetic entry point for generating 1-substituted PON2 inhibitors that have achieved nanomolar IC₅₀ values, exceeding the potency of the reference tool compound TQ416. Researchers developing PON2-targeted probes for oncology or oxidative-stress applications should procure this specific scaffold to access the published SAR series without requiring de novo core synthesis. [1]

NMR Reference Standard for Regioisomer Identification in QC and Analytical Chemistry

The deposit of authenticated ¹³C and ¹H NMR spectra (KnowItAll library, CDCl₃/CD₃OD 9:1) makes this compound a suitable identity standard for distinguishing the 5-methyl regioisomer from other methyl- and des-methyl [1,2,4]triazolo[4,3-a]quinoline variants that share identical molecular mass and LC-MS retention behaviour but differ in biological provenance. [2]

Fragment-Based Screening Library Component (Zero Rotatable Bonds, Moderate Lipophilicity)

With zero hydrogen-bond donors, two hydrogen-bond acceptors, zero rotatable bonds, and a computed XLogP3-AA of 2.9, the compound fits the 'rule-of-three' criteria for fragment libraries and provides a rigid, low-entropy scaffold for fragment-growing campaigns targeting HDAC8 or related zinc-dependent enzymes. [3]

Precursor for Antibacterial Agent Synthesis (MIC 10 µg·mL⁻¹ Series vs. Salmonella typhi)

Hypervalent-iodine-mediated oxidative cyclisation of the 5-methyl scaffold with appropriate aldehyde-derived hydrazones yields 1-aryl-5-methyl-[1,2,4]triazolo[4,3-a]quinolines including compound 6e, which demonstrated MIC = 10 µg·mL⁻¹ against Salmonella typhi—superior to several commercial antibiotics tested in parallel. This validated synthetic route makes the scaffold a strategic procurement priority for antibacterial screening programmes targeting Gram-negative pathogens. [4]

Quote Request

Request a Quote for 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.